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Compound of Interest

2,6-Dichloropyridine-3-boronic
Compound Name: d
aci

Cat. No.: B132190

Introduction

2,6-Dichloropyridine-3-boronic acid is a versatile heterocyclic organic compound that serves
as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a
pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple
reaction sites for synthetic modifications. This allows for the construction of complex molecular
architectures, particularly through palladium-catalyzed cross-coupling reactions. The pyridine
scaffold itself is a "privileged structure” in medicinal chemistry, appearing in numerous
biologically active molecules and approved drugs.[1] The presence of two chlorine atoms
enables sequential and site-selective functionalization, making this reagent particularly
valuable for creating libraries of compounds for screening and lead optimization.[2]

The primary application of 2,6-Dichloropyridine-3-boronic acid revolves around the Suzuki-
Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]
This reaction's tolerance for a wide range of functional groups, mild conditions, and the
commercial availability of boronic acid reagents have cemented its role in the synthesis of
pharmaceuticals.[3][5]

Key Applications and Therapeutic Areas

The utility of 2,6-Dichloropyridine-3-boronic acid extends across several therapeutic areas,
primarily driven by its role as a precursor to complex heterocyclic compounds.
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1. Oncology: Boronic acids are integral to a class of potent anticancer agents known as
proteasome inhibitors.[6] The drug Bortezomib (Velcade), a dipeptidyl boronic acid,
revolutionized the treatment of multiple myeloma by inhibiting the 26S proteasome, which leads
to cell cycle arrest and apoptosis in cancer cells.[6][7] While direct synthesis of analogues from
2,6-dichloropyridine-3-boronic acid is not extensively documented in the provided results, its
structure is highly suitable for creating novel proteasome inhibitors or kinase inhibitors. Many
kinase inhibitors feature a substituted pyridine core, and this building block provides a direct
route to introduce diversity at multiple positions on the ring. Boron-containing compounds have
shown efficacy against various cancer cell lines, and research into new derivatives continues to
be a promising area.[6][8]

2. Neurodegenerative Diseases: The pyridine scaffold is also common in molecules targeting
the central nervous system. Boron-containing compounds have demonstrated neuroprotective
properties by modulating inflammation, oxidative stress, and metabolic processes implicated in
neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10][11] Studies have
shown that boronic acid derivatives can inhibit the aggregation of amyloid-beta peptides and
protect neurons from toxicity.[9][12] 2,6-Dichloropyridine-3-boronic acid serves as a valuable
starting material for synthesizing novel compounds to be tested for neuroprotective effects.

3. Insecticides: In agrochemistry, this compound has been used to prepare novel
dihaloacetylated heterocyclic pyrethroids.[13] This application addresses the critical issue of
insecticide resistance in pests like mosquitoes. By creating new variations of pyrethroid
insecticides, researchers aim to develop agents that can effectively control resistant
populations.[13]

Data Presentation

Table 1: Physicochemical Properties of 2,6-Dichloropyridine-3-boronic acid

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10351539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10351539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b132190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10351539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597428/
https://www.researchgate.net/publication/364338350_Boron-containing_compounds_on_neurons_Actions_and_potential_applications_for_treating_neurodegenerative_diseases
https://pubmed.ncbi.nlm.nih.gov/36345068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12536165/
https://www.benchchem.com/product/b132190?utm_src=pdf-body
https://wap.guidechem.com/question/how-to-prepare-2-6-dichloropyr-id120904.html
https://wap.guidechem.com/question/how-to-prepare-2-6-dichloropyr-id120904.html
https://www.benchchem.com/product/b132190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Value Reference

CAS Number 148493-34-9 [14][15]

Molecular Formula CsH4BCI2NOz2 [14][15]

Molecular Weight 191.81 g/mol [14][15]
(2,6-dichloropyridin-3-

IUPAC Name , , [14]
yl)boronic acid

Appearance Solid [13]

Table 2: Example ICso Values for Boronic Acid-Based Inhibitors

Compound Target Cell Line ICso Value (nM) Reference
Bortezomib Proteasome U266 7.05 [7]
Compound 15
(Dipeptide Proteasome U266 4.60 [7]
boronic acid)
AS-06
(Tyropeptin- Proteasome RPMI8226 - [8]
boronic acid)
AS-29
(Tyropeptin- Proteasome RPMI8226 - [8]
boronic acid)
Compound 78 )

] ) Various Tumor )
(Dipeptidyl Multiple <1000 [16]

boronic acid)

Cells

Note: This table illustrates the potency of boronic acid-containing compounds in general,

highlighting the therapeutic potential of molecules synthesized from precursors like 2,6-

Dichloropyridine-3-boronic acid.

Experimental Protocols
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Protocol 1: Synthesis of 2,6-Dichloropyridine-3-boronic acid

This protocol is adapted from a reported one-step synthesis from 2,6-dichloropyridine.[13]

Materials:

2,6-dichloropyridine

 Diisopropylamine

e n-Butyllithium (1.55 M in n-hexane)

e Triisopropyl borate

o Tetrahydrofuran (THF), anhydrous

o Ethyl acetate

e Hydrochloric acid (HCI)

o Magnesium sulfate (MgSQOa4)

o Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:

e To a solution of diisopropylamine (4 mL) in anhydrous THF (60 mL) cooled to -78 °C under
an inert atmosphere, slowly add n-butyllithium (20 mL of 1.55 M solution in n-hexane).

e Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

e Add a solution of 2,6-dichloropyridine (2.0 g) in THF (10 mL) dropwise to the LDA solution at
-78 °C. Stir for 1 hour at this temperature.

e Slowly add a mixture of triisopropyl borate (6.8 mL) in THF (10 mL) to the reaction mixture.
» Allow the reaction to slowly warm to room temperature and stir for 20 hours.

e Quench the reaction by diluting with water and neutralize with hydrochloric acid.
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o Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the organic layer under reduced pressure to yield the crude 2,6-
Dichloropyridine-3-boronic acid product. Further purification can be achieved via
recrystallization or column chromatography if necessary.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed coupling of an aryl halide
with 2,6-Dichloropyridine-3-boronic acid.

Materials:

Aryl halide (e.qg., Aryl bromide or iodide) (1.0 eq)

e 2,6-Dichloropyridine-3-boronic acid (1.2 eq)

o Palladium(ll) acetate [Pd(OACc)z] (2 mol%)

e SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

e Cesium carbonate (Cs2C0s) (2.0 eq)

e 1,4-Dioxane, anhydrous

e Water, degassed

» Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

o Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2,6-
Dichloropyridine-3-boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol),
and Cs2CO0Os (2.0 mmol).[3]
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 Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen

three times to ensure an oxygen-free

environment.[3]

» Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask

via syringe.[3]

o Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for

18 hours or until TLC/LC-MS analysis indicates completion.[3]

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na2SOa4, and concentrate

under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired coupled product.
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Caption: Workflow for the synthesis of 2,6-Dichloropyridine-3-boronic acid.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Caption: Logical workflow from building block to medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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